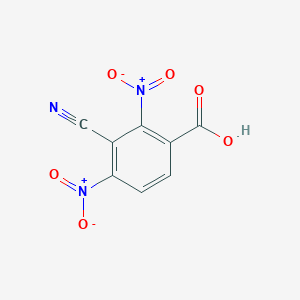
3-Cyano-2,4-dinitrobenzoic acid
Overview
Description
Physical And Chemical Properties Analysis
3-Cyano-2,4-dinitrobenzoic acid is a yellow-colored organic compound. It has a molecular formula of C8H3N3O6 and a molecular weight of 237.13 g/mol.Scientific Research Applications
1. Organic Synthesis
3-Cyano-2,4-dinitrobenzoic acid has been utilized in organic chemistry, particularly in promoting certain chemical reactions. For instance, in a study by (Zhang et al., 2014), a highly efficient [3 + 2] reaction was described involving 3-vinylindoles and 3-indolylmethanols, where this compound played a crucial catalytic role.
2. Crystal Structure Analysis
The crystal structures involving this compound have been extensively studied. Research by (Sikorski & Trzybiński, 2013) examined the crystal structures of polymorphs of 9-aminoacridinium 2,4-dinitrobenzoate. These studies provide insights into the molecular interactions and structural properties of compounds involving this compound.
3. Electrophilic Substitution Reactions
In the field of chemical synthesis, this compound has been observed to undergo various substitution reactions. For instance, the study by (Shevelev et al., 2001) revealed the regiospecific substitution of the nitro group in certain chemical compounds, demonstrating the reactivity and versatility of this compound in synthetic chemistry.
4. Proton-transfer Supramolecular Salts Formation
The ability of this compound to form proton-transfer supramolecular salts has been explored. Research by (Ding et al., 2013) showed the formation of supramolecular salts with proton sponge 2,2'-dipyridylamine. This highlights its potential application in the development of novel supramolecular structures.
5. Electrochemical Studies
Electrochemical properties of this compound have been investigated. A study conducted by (Gopal et al., 2013) explored its reduction mechanism at a glassy carbon electrode. Such studies are essential for understanding the electrochemical behavior of this compound, which can have implications in various analytical and industrial applications.
Safety and Hazards
The safety data sheet for 3,5-Dinitrobenzoic acid indicates that it is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and may cause long-lasting harmful effects to aquatic life . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to avoid contact with skin and eyes, and to use personal protective equipment .
Mechanism of Action
Target of Action
The primary targets of 3-Cyano-2,4-dinitrobenzoic acid are transition metals such as Cu(II), Co(II), and Mn(II). These metals play a crucial role in various biochemical reactions .
Mode of Action
The compound acts as a ligand, forming complexes with these transition metals. The carboxylate group of this compound is involved in this complexation . This interaction with the transition metals significantly alters the properties of the compound, leading to different types of reactions .
Pharmacokinetics
Its solubility and lipophilicity, which can impact its bioavailability, have been predicted through in silico profiling .
Result of Action
Its complexation with transition metals suggests it could have a wide range of effects, potentially influencing various biochemical reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be affected by the presence of other substances in the environment. Additionally, factors such as pH and temperature could impact its stability and efficacy .
Biochemical Analysis
Biochemical Properties
3-Cyano-2,4-dinitrobenzoic acid plays a significant role in biochemical reactions due to its reactive functional groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The interactions between this compound and biomolecules are primarily driven by hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling proteins, leading to changes in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. This binding often involves interactions with amino acid residues in the active or allosteric sites of the target proteins. Furthermore, this compound can induce changes in gene expression by interacting with DNA or chromatin-modifying enzymes, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation under extreme pH or temperature conditions. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can induce toxicity or other adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of this compound can lead to toxic effects, such as oxidative stress, inflammation, and cellular damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound can undergo reduction, hydrolysis, or conjugation reactions, leading to the formation of metabolites that are more easily excreted. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, this compound can be transported across cell membranes by specific transporters, and it can bind to intracellular proteins that facilitate its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical effects. The localization of this compound can influence its interactions with biomolecules and its overall biological activity .
Properties
IUPAC Name |
3-cyano-2,4-dinitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3N3O6/c9-3-5-6(10(14)15)2-1-4(8(12)13)7(5)11(16)17/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQNTWFJEWOKAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901297590 | |
| Record name | Benzoic acid, 3-cyano-2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1291486-31-1 | |
| Record name | Benzoic acid, 3-cyano-2,4-dinitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291486-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-cyano-2,4-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393529.png)











